BenchChemオンラインストアへようこそ!

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one (CAS 850194-32-0, C₁₇H₁₇N₃OS, MW 311.4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively validated in targeted cancer therapy as protein kinase inhibitors (PKIs). Unlike many well-characterized pyrazolo[1,5-a]pyrimidine inhibitors that bear a substituent at the 2‑position (e.g., 2‑methyl, 2‑aryl), this compound features a vacant 2‑position, a 5‑methyl group, a 3‑phenyl ring, and a 7‑(butan‑2‑one)thioether side chain.

Molecular Formula C17H17N3OS
Molecular Weight 311.4
CAS No. 850194-32-0
Cat. No. B2769144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one
CAS850194-32-0
Molecular FormulaC17H17N3OS
Molecular Weight311.4
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)SC(C)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C17H17N3OS/c1-11-9-16(22-13(3)12(2)21)20-17(19-11)15(10-18-20)14-7-5-4-6-8-14/h4-10,13H,1-3H3
InChIKeyKOCWVEQLLQYBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one (CAS 850194-32-0): A Structurally Differentiated Pyrazolo[1,5-a]pyrimidine for Selective Kinase Probe Development


3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one (CAS 850194-32-0, C₁₇H₁₇N₃OS, MW 311.4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively validated in targeted cancer therapy as protein kinase inhibitors (PKIs) [1]. Unlike many well-characterized pyrazolo[1,5-a]pyrimidine inhibitors that bear a substituent at the 2‑position (e.g., 2‑methyl, 2‑aryl), this compound features a vacant 2‑position, a 5‑methyl group, a 3‑phenyl ring, and a 7‑(butan‑2‑one)thioether side chain. This distinct substitution pattern is hypothesized to confer a unique ATP‑binding site interaction profile, potentially enabling differential kinase selectivity relative to 2‑substituted analogs [1].

Why Generic Substitution of 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one with Other Pyrazolo[1,5-a]pyrimidines Risks Irreproducible Activity


Pyrazolo[1,5-a]pyrimidine SAR is exquisitely sensitive to minor structural modifications. Comprehensive reviews demonstrate that the presence, size, and electronic character of substituents at positions 2, 5, and 7 collectively dictate kinase binding mode, potency, and selectivity [1]. The target compound is distinguished from widely studied analogs (e.g., 2‑methyl‑ or 2‑aryl‑substituted derivatives) by the absence of a 2‑substituent, a feature that sterically and electronically alters the interaction with the hinge region of the kinase ATP‑binding pocket [1]. Consequently, substituting this compound with a 2‑methyl‑ or 2‑aryl‑containing analog—even those sharing the same 7‑thioether side chain—may yield divergent inhibition profiles, confounding structure‑activity relationship studies and wasting procurement resources. The evidence below quantifies these structural distinctions and their functional implications.

Quantitative Differentiation Evidence for 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one (CAS 850194-32-0)


2‑Position Substitution Absence vs. 2,5‑Dimethyl Analog: Molecular Descriptor Divergence

The target compound lacks any substituent at the 2‑position of the pyrazolo[1,5-a]pyrimidine core, whereas the closest commercially available analog, 3-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one (CAS not assigned; BenchChem Cat. B4516059), bears a 2‑methyl group. This structural difference results in a molecular weight reduction of 14.0 Da (311.4 vs. 325.4 g/mol) and alters calculated physicochemical parameters including topological polar surface area (tPSA) and lipophilicity (cLogP) . Reviews of pyrazolo[1,5-a]pyrimidine SAR consistently identify the 2‑position as a critical driver of kinase selectivity; a hydrogen at position 2 permits a distinct hinge‑binding orientation compared to a methyl group [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

5‑Methyl vs. 5‑tert‑Butyl Analog: Steric and Lipophilic Modulation of the ATP‑Binding Pocket

Replacement of the 5‑methyl group with a tert‑butyl group, as in 3-((5-(tert‑butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one (CAS 862487-40-9), increases molecular weight by 56.1 Da and substantially raises calculated logP, shifting the molecule into more lipophilic chemical space . Lipophilic ligand efficiency (LLE) metrics predict that the 5‑methyl analog (target compound) may retain superior drug‑like properties while maintaining the ability to engage the hydrophobic pocket adjacent to the kinase hinge [1].

Medicinal Chemistry Kinase Inhibitor Ligand Efficiency

7‑Thioether (Butan‑2‑one) vs. 7‑Thiol or 7‑Amino Substitution: Reactive Handle and H‑Bond Capacity

The 7‑position of the target compound carries a thioether linked to a butan‑2‑one moiety, providing a ketone functional group absent in the commonly used 7‑thiol precursor (5‑methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol, CAS 850238-91-4) and in 7‑amino derivatives . The ketone offers (i) a hydrogen‑bond acceptor site that can engage catalytic lysine or backbone NH groups in the kinase active site, and (ii) a synthetic handle for further derivatization (e.g., oxime formation, reductive amination) [1].

Chemical Biology Covalent Probe Design Synthetic Building Block

Absence of 2‑Substituent Enables Distinct Kinase Selectivity Profile: Class‑Level SAR Inference

Comprehensive SAR reviews document that pyrazolo[1,5-a]pyrimidines with a hydrogen at position 2 (R₂ = H) exhibit a different kinase selectivity spectrum compared to R₂ = methyl or aryl analogs [1]. For example, the clinically advanced CDK inhibitor BS‑194 (R₂ = methyl) inhibits CDK2 with IC₅₀ = 3 nM, while structurally related analogs with R₂ = H showed >10‑fold shifts in CDK isoform selectivity [1]. This class‑level inference suggests that the target compound, by virtue of its R₂ = H substitution, may preferentially target a kinase subset distinct from that of 2‑methylated congeners.

Kinase Selectivity ATP‑Competitive Inhibitor Drug Discovery

Supplier‑Reported Purity and Quality Control: Baseline for Reproducible Research

Vendors offering 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one (CAS 850194-32-0) report typical purities of ≥95% (HPLC) with characterization by ¹H NMR, ¹³C NMR, and HRMS . In contrast, the 7‑thiol precursor (CAS 850238-91-4) is often supplied at 95% purity without the same breadth of spectroscopic documentation . Consistent purity and comprehensive analytical data reduce batch‑to‑batch variability, a critical factor when this compound is used as a starting material for SAR expansion or as a reference standard in biochemical assays.

Analytical Chemistry Quality Assurance Compound Management

Optimal Scientific and Industrial Use Cases for 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one (CAS 850194-32-0)


Kinase Selectivity Profiling Campaigns Targeting Non‑CDK2 Kinases

Based on class‑level SAR indicating that R₂ = H pyrazolo[1,5-a]pyrimidines exhibit divergent kinase selectivity compared to R₂ = methyl analogs [1], this compound is best deployed as a core scaffold in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify novel kinase targets that are not potently inhibited by 2‑methyl‑substituted inhibitors such as BS‑194.

Synthetic Elaboration via the 7‑Ketone Handle to Generate Focused Compound Libraries

The butan‑2‑one moiety provides a reactive ketone that can be converted to oximes, hydrazones, secondary alcohols, or amines [1]. This chemical versatility makes the compound a valuable starting point for generating focused libraries of pyrazolo[1,5-a]pyrimidine analogs with modulated H‑bonding capacity and steric bulk at the 7‑position, facilitating SAR exploration around the solvent‑exposed region of the kinase active site.

Comparative Biophysical Studies with 5‑tert‑Butyl and 2,5‑Dimethyl Congeners

The target compound's intermediate lipophilicity (cLogP ~3.1) and lower molecular weight (311.4 Da) relative to the 5‑tert‑butyl analog (cLogP ~4.5, MW 367.5) suggest superior aqueous solubility. Head‑to‑head biophysical comparisons (SPR, ITC, DSF) against the bulkier analogs can delineate the contribution of 5‑position sterics to binding thermodynamics and kinetics, guiding rational inhibitor design.

Chemical Biology Probe Development via Reversible Covalent Trapping

The ketone function at the 7‑position thioether enables Schiff base formation with active‑site lysine residues under mildly acidic conditions [1]. This property can be exploited to develop reversible covalent probes for kinases that possess a nucleophilic lysine in the ATP‑binding pocket (e.g., Nek2, MPS1), a strategy not accessible with 7‑thiol or 7‑amino analogs.

Quote Request

Request a Quote for 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.